(Z)-1-Bromohept-3-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94088-35-4 |
|---|---|
Molecular Formula |
C7H13Br |
Molecular Weight |
177.08 g/mol |
IUPAC Name |
(Z)-1-bromohept-3-ene |
InChI |
InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h4-5H,2-3,6-7H2,1H3/b5-4- |
InChI Key |
QLHHQXZNXUUIRO-PLNGDYQASA-N |
Isomeric SMILES |
CCC/C=C\CCBr |
Canonical SMILES |
CCCC=CCCBr |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Z 1 Bromohept 3 Ene and Its Stereochemical Variants
Precursor-Based Stereocontrolled Synthesis of (Z)-1-Bromohept-3-ene
Stereocontrolled synthesis from well-defined precursors is a fundamental approach to obtaining geometrically pure alkenes. This strategy relies on the principle that the stereochemistry of the starting material dictates the stereochemistry of the product.
A primary route to this compound involves the conversion of the corresponding unsaturated alcohol, (Z)-hept-3-en-1-ol. This transformation typically proceeds via a nucleophilic substitution reaction where the hydroxyl group is first converted into a better leaving group.
The hydroxyl group of the alcohol is a poor leaving group. Therefore, it is often activated by converting it into a sulfonate ester, such as a methanesulfonate (B1217627) (mesylate) or a p-toluenesulfonate (tosylate). This is achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine or triethylamine (B128534). The resulting sulfonate ester is then susceptible to nucleophilic attack by a bromide ion.
The reaction of the sulfonate ester with a bromide source, such as lithium bromide or sodium bromide, in a suitable solvent like acetone (B3395972) or tetrahydrofuran (THF), proceeds via an SN2 mechanism. A key feature of the SN2 reaction is the inversion of configuration at the stereocenter. However, in this case, the reaction occurs at a saturated carbon (C1) and does not affect the configuration of the double bond at C3-C4, thus preserving the Z-geometry. Allylic alcohols are valuable precursors in these synthetic pathways researchgate.netorganic-chemistry.org. A one-pot multicomponent coupling reaction has been developed for the stereocontrolled synthesis of (Z)-trisubstituted allylic alcohols, which can serve as precursors nih.gov.
| Precursor | Reagent 1 | Reagent 2 | Product | Key Feature |
| (Z)-Hept-3-en-1-ol | Methanesulfonyl chloride, Triethylamine | Lithium bromide | This compound | Conversion of OH to a good leaving group, followed by SN2 substitution. |
| (Z)-Hept-3-en-1-ol | Triphenylphosphine, Carbon tetrabromide | - | This compound | Appel reaction conditions. |
This table presents plausible synthetic routes based on established organic transformations.
The stereoselective halogenation of alkenes is a cornerstone of organic synthesis. masterorganicchemistry.comnih.gov The addition of bromine (Br₂) to an alkene typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond. chemtube3d.comlibretexts.orglibretexts.org This principle can be applied to synthesize dibromo-precursors, which can then be selectively eliminated to form the desired alkenyl bromide.
For instance, the bromination of (E)-hept-2-ene would yield (2R,3S)- and (2S,3R)-2,3-dibromoheptane (a meso compound). Subsequent base-induced elimination of one equivalent of HBr could potentially lead to the formation of a bromoalkene. However, controlling the regioselectivity and stereoselectivity of this elimination to exclusively form this compound is challenging and often results in a mixture of isomers.
A more direct approach involves the electrophilic bromofunctionalization of specific alkenes using N-bromoamide reagents, which can offer high diastereoselectivity. rsc.org The mechanism involves the formation of a bromonium ion, which is then opened by a nucleophile in an SN2 fashion, resulting in an anti-relationship between the bromide and the nucleophile. rsc.org Zeolite molecular sieves can be used to control the selectivity of bromination of linear alkenes. rsc.org
| Starting Alkene | Reaction | Intermediate | Product(s) | Stereochemical Outcome |
| (E)-Hept-2-ene | Addition of Br₂ | Cyclic bromonium ion | (2R,3S)-2,3-dibromoheptane | Anti-addition |
| (Z)-Hept-2-ene | Addition of Br₂ | Cyclic bromonium ion | Racemic (2R,3R)- and (2S,3S)-2,3-dibromoheptane | Anti-addition |
This table illustrates the stereochemical outcomes of bromine addition to heptene (B3026448) isomers, which can serve as precursors.
The Wittig reaction is a powerful tool for alkene synthesis, converting aldehydes or ketones into alkenes. umass.edumasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. Non-stabilized ylides (where the group attached to the carbanion is electron-donating, e.g., alkyl) generally lead to the formation of Z-alkenes with high selectivity. organic-chemistry.org
To synthesize this compound via a Wittig-type reaction, one could envision the reaction of a non-stabilized phosphorus ylide with a bromo-aldehyde. However, the presence of the bromo-functionality can complicate the reaction. A more viable strategy involves the use of a bromo-substituted ylide. For example, the reaction of butanal with a brominated phosphorus ylide, such as (bromomethyl)triphenylphosphonium bromide, could potentially yield the desired product. The stereoselectivity towards the Z-isomer can be influenced by reaction conditions such as the choice of base and solvent. organic-chemistry.orgnih.gov
Recent advancements have led to the development of methods for the direct synthesis of Z-alkenyl halides through catalytic cross-metathesis, offering high yields and stereoselectivity. nih.govorganic-chemistry.orgorganic-chemistry.org These methods often utilize halo-substituted molybdenum alkylidene species that are highly reactive. nih.govorganic-chemistry.org Another approach involves the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids to stereoselectively produce (Z)-1-bromo-1-alkenes. organic-chemistry.orgresearchgate.net
| Aldehyde/Ketone | Ylide | Product | Selectivity |
| Pentanal | (Bromomethylene)triphenylphosphorane | Mixture including (Z)-1-bromohex-1-ene | Depends on ylide stability and conditions |
| Butanal | (2-Bromoethylidene)triphenylphosphorane | This compound | Potentially Z-selective with non-stabilized ylide |
This table outlines potential Wittig reaction strategies for the synthesis of this compound.
Transition Metal-Catalyzed Transformations for Constructing this compound Scaffolds
Transition metal catalysis has revolutionized organic synthesis, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions are particularly prominent in the synthesis of complex organic molecules, including vinylic bromides. organic-chemistry.orgthieme-connect.com These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. thieme-connect.com
The Suzuki cross-coupling reaction, which couples an organoboron compound with an organohalide, is a widely used palladium-catalyzed transformation. nobelprize.org While often used to couple a vinylic bromide with another organic fragment, variations of this methodology can also be employed to synthesize the vinylic bromide itself. For instance, a zinc-mediated addition of a benzylic bromide to a terminal alkyne can generate a vinyl bromide, with the stereochemistry being dependent on the amount of zinc used. thieme-connect.com The in situ generated vinyl bromide can then undergo a palladium-catalyzed Suzuki cross-coupling. thieme-connect.com
Palladium-catalyzed reactions can also be used to synthesize 1,3-dienes from allenes and organic halides. nih.gov Furthermore, palladium catalysis can induce a 1,4-migration/carbene insertion cascade to construct multisubstituted 1,3-dienes. These methods highlight the versatility of palladium catalysis in constructing complex olefinic structures.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type |
| Organoboron Compound | Organohalide | Pd(0) complex, Base | Coupled Olefin |
| Terminal Alkyne | Benzylic Bromide | Zinc, then Pd(OAc)₂/PPh₃ | Trisubstituted Olefin |
| Allenes | Aryl/Vinylic Halides | Pd(dba)₂, K₂CO₃ | 1,3-Dienes |
This table summarizes various palladium-catalyzed cross-coupling reactions relevant to olefin synthesis.
Palladium-Catalyzed Coupling Reactions
Stereoretentive Cross-Metathesis Protocols for Z-Alkenyl Bromides
Olefin metathesis has become a fundamental reaction in organic chemistry, and recent advancements have enabled the direct synthesis of Z-alkenyl halides with high stereoselectivity. researchgate.netnih.govsemanticscholar.org Traditional ruthenium-based catalysts often favor the formation of the more thermodynamically stable E-isomer. universiteitleiden.nlresearchgate.net However, the development of specialized molybdenum and ruthenium catalyst systems has overcome this limitation, allowing for the efficient and highly Z-selective synthesis of alkenyl bromides through cross-metathesis (CM). researchgate.netnih.govsemanticscholar.org
These transformations typically involve the reaction of a terminal olefin with a dihaloethene partner, such as 1,2-dibromoethene. researchgate.netresearchgate.net The key to success lies in catalyst systems that promote high reactivity and control the stereochemistry of the resulting double bond. researchgate.net Molybdenum alkylidene species have been shown to be exceptionally reactive and can afford acyclic 1,2-disubstituted Z-alkenyl halides in high yields and with complete Z selectivity. nih.govsemanticscholar.org Similarly, specific chelated ruthenium catalysts have been designed to enforce the formation of the Z-isomer. ethz.chnih.gov These reactions are often performed at ambient temperature and can tolerate a wide range of functional groups, making them highly versatile for complex molecule synthesis. researchgate.netnih.govsemanticscholar.org
A stereoretentive strategy for cross-metathesis between various olefins and Z- or E-2-bromo-2-butene has also been developed, utilizing molybdenum monoaryloxide pyrrolide (MAP) complexes. rsc.orgelsevierpure.comrsc.org This method allows for the synthesis of an assortment of E- or Z-trisubstituted alkenyl bromides. rsc.orgelsevierpure.comrsc.org
Table 1: Catalyst Systems for Z-Selective Cross-Metathesis of Alkenyl Bromides
| Catalyst Type | Cross-Metathesis Partner | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Molybdenum Alkylidene | 1,2-dibromoethene | Complete Z | Up to 91 | researchgate.netsemanticscholar.org |
| Chelated Ruthenium (NHC) | Terminal Olefins | >95% Z | Up to 88 | ethz.chnih.gov |
| Molybdenum MAP | Z-2-bromo-2-butene | Stereoretentive | 51-97 | rsc.orgelsevierpure.comrsc.org |
Palladium-Catalyzed Cyclization in Furanone and Related Heterocycle Synthesis
Bromoalkenes are valuable precursors for the synthesis of various heterocyclic structures, including furanones, through palladium-catalyzed cyclization reactions. The intramolecular Heck reaction is a powerful method for constructing cyclic compounds by coupling an alkenyl halide with an alkene within the same molecule. organic-chemistry.orgnih.govsemanticscholar.orgnih.gov This process involves the oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by intramolecular carbopalladation and subsequent β-hydride elimination to form the heterocyclic ring and regenerate the catalyst. organic-chemistry.orgnih.gov This strategy has been successfully applied to the synthesis of diverse heterocyclic systems. nih.govscripps.edu
In the context of furanone synthesis, a palladium(II)-mediated oxidative cyclization of α-hydroxyenones can be employed. univie.ac.at This approach leads to the formation of furan-3(2H)-one derivatives. univie.ac.at Similarly, palladium-catalyzed oxidative cyclizations of furan-ynes have been developed to produce spiro-dihydrofurans. Another strategy involves the palladium-catalyzed cyclization of (2-bromoaryl)(3-arylfuran-2-yl)methanones to prepare dibenzofurotropone derivatives. These reactions demonstrate the utility of bromo-functionalized substrates in accessing complex, oxygen-containing heterocycles.
Copper-Mediated Coupling Strategies for Alkynes and Haloalkynes
Copper-catalyzed reactions offer an alternative and effective pathway for the synthesis of substituted bromoalkenes from alkyne precursors. One notable method is the copper-catalyzed trans-carbohalogenation of terminal alkynes. researchgate.net This reaction provides access to quaternary-carbon-containing alkenyl halides with excellent regio- and stereoselectivity. researchgate.net The process involves the addition of both a carbon group and a halogen across the alkyne triple bond.
Furthermore, the well-established Sonogashira coupling reaction, which typically couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) cocatalyst, is central to the synthesis of enyne structures. Variations of this reaction can be adapted for the synthesis of functionalized bromoalkenes. For instance, a tandem trans-carbohalogenation/Sonogashira coupling reaction has been developed, allowing for the synthesis of highly functionalized 1,3-enynes in a single step. researchgate.net Copper catalysis also plays a role in annulation cascades involving alkyne-tethered α-bromocarbonyls to construct heteropolycycles.
Table 2: Copper-Mediated Strategies for Bromoalkene Synthesis
| Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|
| trans-Carbobromination | Terminal Alkyne, Tertiary Alkyl Bromide | High trans-selectivity, forms quaternary centers | researchgate.net |
| Annulation Cascade | Alkyne-tethered α-bromocarbonyl, Alkyne | Forms heteropolycycles via C-Br bond cleavage | |
| Oxidative C-H/N-H Alkynylation | Benzhydrazide, Terminal Alkyne | Domino functionalization to form isoindolin-1-ones |
Gold-Catalyzed Hydrofunctionalization Reactions of Haloalkynes
Gold catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. In the context of haloalkyne chemistry, gold catalysis enables a range of hydrofunctionalization reactions. Cationic gold complexes can catalyze the transformation of terminal alkynes into 1-bromoalkynes, which can then undergo subsequent hydroaddition reactions in a one-pot process. The gold catalyst activates the bromoalkyne for nucleophilic attack, facilitating the formation of functionalized bromoalkenes.
Gold-catalyzed reactions of haloalkynes are diverse and include hydroarylations, cycloisomerizations, and tandem processes. For example, gold(I)-phosphine complexes have been used for the synthesis of γ,δ-unsaturated α-chloroketones from chloroalkynes and allylic alcohols via a tandem hydroalkoxylation/Claisen rearrangement. While this example involves a chloroalkyne, similar reactivity principles apply to bromoalkynes, highlighting the potential of gold catalysis to transform haloalkynes into complex bromo-substituted olefinic products.
Chiral Synthesis Approaches to Enantiomerically Enriched Bromoalkenes
The synthesis of bromoalkenes containing stereocenters in an enantiomerically pure or enriched form is of significant interest, as these compounds serve as valuable chiral building blocks. Two primary strategies for achieving this are the utilization of the chiral pool and the application of chiral auxiliaries.
Chiral Pool Utilization for Incorporating Stereocenters into Bromoalkene Structures
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from nature, such as carbohydrates, terpenes, and amino acids. elsevierpure.com These natural products serve as versatile starting materials in organic synthesis, allowing their inherent stereochemistry to be transferred to a synthetic target. elsevierpure.com
Carbohydrates: Readily available monosaccharides like D-glucose offer a dense array of stereocenters and functional groups. universiteitleiden.nlrsc.orgnih.gov Through a series of well-established chemical transformations, the carbon backbone of a sugar can be modified, cleaved, or elaborated to construct a new molecule, carrying the original chirality into the final product, which could be a bromoalkene.
Terpenes: Monoterpenes such as citronellol, carvone, and pulegone are widely used chiral starting materials. semanticscholar.org The chiral methyl branch in citronellol, for example, or the defined stereocenters in cyclic terpenes, can be used to direct the stereochemical outcome of subsequent reactions in a synthetic sequence aimed at producing a chiral bromoalkene.
Amino Acids: The 20 proteinogenic amino acids provide a readily accessible source of chirality. elsevierpure.com For instance, serine, with its hydroxymethyl side chain, can be converted into a β-bromoalanine derivative, which can then participate in cross-coupling reactions to generate a wide array of optically pure unnatural amino acids, demonstrating the conversion of a chiral pool molecule into a bromo-functionalized target while retaining stereochemical integrity.
This strategy is powerful because the absolute stereochemistry of the target molecule is predetermined by the choice of the starting material from the chiral pool.
Application of Chiral Auxiliaries in Stereoselective Bromoalkene Synthesis
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereoselective formation of new stereocenters. elsevierpure.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. This approach is a cornerstone of asymmetric synthesis.
A widely used example is Oppolzer's camphorsultam, which is derived from camphor, a chiral pool molecule. It can be attached to a molecule, for example, via an amide linkage to an α,β-unsaturated carboxylic acid. The bulky and rigid structure of the sultam then sterically shields one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. This allows for highly diastereoselective reactions, such as alkylations, aldol reactions, or conjugate additions.
In the context of synthesizing a chiral bromoalkene, an auxiliary could be used to control the stereochemistry of a key bond-forming reaction that establishes a stereocenter adjacent to what will become the bromoalkene moiety. For instance, a stereoselective aldol reaction directed by an Oppolzer sultam could generate a chiral alcohol, which is then elaborated through further steps, including bromination and elimination, to yield the target enantiomerically enriched bromoalkene.
Asymmetric Catalysis for Enantioselective Bromination or Functionalization
The development of catalytic asymmetric methods for the functionalization of alkenes has provided powerful tools for the synthesis of enantioenriched molecules. In the context of this compound, asymmetric catalysis can be employed to introduce new stereocenters with high levels of enantioselectivity, either through enantioselective bromination of a precursor or by functionalization of the existing chiral bromoalkene.
While specific examples detailing the asymmetric bromination leading directly to chiral this compound are not extensively documented in readily available literature, the principles of asymmetric bromofunctionalization of Z-alkenes are well-established. Chiral catalysts, often based on transition metals or organocatalysis, can create a chiral environment around the double bond, leading to the facial-selective delivery of an electrophilic bromine source. This results in the formation of a bromonium ion intermediate in an enantiomerically enriched form, which can then be trapped by a nucleophile to yield a chiral product.
For instance, chiral bifunctional catalysts, such as those derived from cinchona alkaloids or BINOL, have been successfully employed in enantioselective bromocyclization reactions of alkenes. These catalysts can activate the brominating agent and direct the nucleophilic attack in a stereocontrolled manner.
Furthermore, the enantioselective functionalization of racemic or achiral this compound can be achieved through various transition-metal-catalyzed cross-coupling reactions employing chiral ligands. These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds with high enantiopurity.
Table 1: Representative Chiral Catalysts for Asymmetric Bromofunctionalization of Alkenes
| Catalyst Type | Chiral Scaffold | Typical Brominating Agent | Application |
|---|---|---|---|
| Organocatalyst | Cinchona Alkaloid Derivative | N-Bromosuccinimide (NBS) | Bromolactonization, Bromoamination |
| Organocatalyst | BINOL-derived Phosphoric Acid | N-Bromosuccinimide (NBS) | Bromoetherification |
| Transition Metal Complex | Ti-TADDOL | Dibromomalonate | Dibromination of Allylic Alcohols |
Organometallic Reagent Chemistry in this compound Synthesis and Derivatization
Organometallic reagents are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The chemistry of this compound is significantly enriched by the use of organometallic intermediates, particularly Grignard reagents and other organometallic species.
Grignard Reagent Formation and Subsequent Alkylation Reactions
This compound can be readily converted to its corresponding Grignard reagent, (Z)-hept-3-en-1-ylmagnesium bromide, by reaction with magnesium metal in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. The formation of this organometallic species transforms the electrophilic carbon of the C-Br bond into a nucleophilic one, opening up a wide range of synthetic possibilities.
The resulting Grignard reagent is a potent nucleophile and can participate in a variety of alkylation reactions with electrophilic partners. These reactions are fundamental for extending the carbon chain and introducing new functional groups. For example, reaction with alkyl halides, aldehydes, ketones, esters, and epoxides allows for the construction of more complex molecules with retention of the Z-alkene geometry.
Table 2: Illustrative Alkylation Reactions of (Z)-Hept-3-en-1-ylmagnesium Bromide
| Electrophile | Product Type |
|---|---|
| Alkyl Halide (R'-X) | Alkane |
| Formaldehyde | Primary Alcohol |
| Aldehyde (R'CHO) | Secondary Alcohol |
| Ketone (R'COR'') | Tertiary Alcohol |
| Carbon Dioxide (CO2) | Carboxylic Acid |
The stereochemical integrity of the Z-double bond is generally maintained throughout the formation and subsequent reactions of the Grignard reagent, provided that appropriate reaction conditions are employed.
Other Organometallic Species in Selective Carbon-Carbon Bond Formations
Beyond Grignard reagents, other organometallic species derived from or reacting with this compound play a crucial role in selective carbon-carbon bond formations. These include organolithium, organozinc, and organocuprate reagents, each offering unique reactivity profiles and selectivities.
Organolithium Reagents: While more reactive and less chemoselective than Grignard reagents, organolithium species can be generated and used in specific applications where high nucleophilicity is required.
Organozinc Reagents: Organozinc reagents, often prepared from the corresponding organolithium or Grignard reagent via transmetalation with a zinc salt (e.g., ZnCl2), exhibit greater functional group tolerance compared to their more reactive counterparts. This allows for their use in complex settings without the need for extensive protecting group strategies. Palladium- or nickel-catalyzed cross-coupling reactions of these organozinc reagents with various electrophiles are powerful methods for C-C bond formation.
Organocuprates: Organocuprates, particularly Gilman reagents (R2CuLi), are soft nucleophiles that are highly effective in stereoretentive cross-coupling reactions with alkenyl halides. The reaction of an organocuprate with this compound would be expected to proceed with retention of the Z-configuration of the double bond, providing a reliable method for the synthesis of substituted Z-alkenes. These reagents are also known for their ability to undergo conjugate addition to α,β-unsaturated carbonyl compounds.
The choice of the specific organometallic reagent and reaction conditions allows for fine-tuning of the reactivity and selectivity, enabling the synthesis of a diverse array of derivatives from this compound with high stereochemical control.
Iii. Mechanistic Investigations of Reactions Involving Z 1 Bromohept 3 Ene and Its Analogs
Elucidation of Fundamental Reaction Pathways
The presence of both a double bond and a halogen atom in brominated alkenes like (Z)-1-bromohept-3-ene gives rise to a rich and complex reactivity profile, encompassing nucleophilic substitution, elimination, and radical reactions.
Nucleophilic substitution reactions in brominated alkenes can proceed through different mechanistic pathways, most notably the SN2 and SN' mechanisms. The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the carbon atom bearing the leaving group from the opposite side, leading to an inversion of stereochemistry. byjus.commasterorganicchemistry.com This concerted mechanism involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. study.comsavemyexams.com For a primary haloalkane like this compound, the SN2 pathway is generally favored due to the accessibility of the carbon atom for a backside attack. study.com
In addition to the direct SN2 displacement, allylic systems such as this compound can also undergo nucleophilic substitution via the SN' pathway. In this mechanism, the nucleophile attacks the double bond at the γ-position relative to the leaving group, leading to a rearrangement of the double bond.
| Mechanism | Description | Key Features |
| SN2 | A one-step concerted reaction involving backside attack of the nucleophile. byjus.comstudy.com | Inversion of configuration at the reaction center. byjus.commasterorganicchemistry.com Rate is dependent on both substrate and nucleophile concentrations. savemyexams.com |
| SN' | Nucleophilic attack at the γ-carbon of an allylic system, with concomitant departure of the leaving group and allylic rearrangement. | Results in the formation of a product with the double bond shifted. |
Elimination reactions of brominated alkenes can lead to the formation of dienes and are governed by E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) pathways. These reactions are often stereoselective, meaning one stereoisomer is preferentially formed. chemistrysteps.comslideshare.net
The E1 reaction is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. This is followed by the removal of a proton by a base to form the double bond. E1 reactions are stereoselective and typically favor the formation of the more stable (trans or E) alkene, as the carbocation intermediate can adopt the most stable conformation before deprotonation. chemistrysteps.comlibretexts.org
In contrast, the E2 reaction is a concerted, one-step process where the base removes a proton at the same time the leaving group departs. youtube.com The stereochemical outcome of an E2 reaction is stereospecific and depends on the stereochemistry of the starting material. chemistrysteps.comlibretexts.org For the reaction to occur, the proton being removed and the leaving group must be in an anti-periplanar arrangement. This requirement can dictate whether the resulting alkene has a Z or E configuration. chemistrysteps.com The stability of the Z-isomer, such as in this compound, can influence the product distribution in elimination reactions, although the mechanistic constraints of the E2 pathway are often the determining factor. libretexts.org
| Pathway | Mechanism | Stereochemical Outcome | Influence on Z-Isomer |
| E1 | Two-step process via a carbocation intermediate. libretexts.org | Stereoselective, generally favors the more stable trans (E) isomer. chemistrysteps.com | The inherent stability of the resulting conjugated diene will influence the product ratio. |
| E2 | One-step concerted reaction. youtube.com | Stereospecific, dependent on the anti-periplanar arrangement of the H and leaving group in the substrate. chemistrysteps.com | The stereochemistry of the starting Z-isomer will dictate the stereochemistry of the product. libretexts.org |
Vinylic bromides can participate in radical reactions, which proceed through intermediates with unpaired electrons. The presence of a peroxide can initiate the formation of a bromine radical from HBr. utdallas.edu This bromine radical can then add to the double bond of an alkene, forming a carbon radical intermediate. utdallas.edu The regiochemistry of this addition is controlled by the stability of the resulting radical, with more substituted radicals being more stable. youtube.com This carbon radical can then abstract a hydrogen atom from HBr to form the final product and regenerate a bromine radical, propagating the chain reaction. utdallas.edu
In the context of vinylic bromides, radical reactions can be initiated by light or radical initiators. These reactions can lead to a variety of transformations, including substitution and addition reactions. The intermediate vinyl radicals can undergo further reactions such as cyclization or be quenched by abstracting a halogen radical. rsc.org
Detailed Mechanistic Investigations of Catalytic Cycles
Catalytic cycles offer efficient and selective methods for transforming brominated alkenes. Understanding the intermediates and transition states within these cycles is key to optimizing reaction conditions and expanding their scope.
Catalytic cross-metathesis is a powerful tool for the formation of new carbon-carbon double bonds. organic-chemistry.org The generally accepted mechanism, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion reactions. uwindsor.ca The catalytic cycle is initiated by the reaction of an alkene with a metal alkylidene complex to form a metallacyclobutane intermediate. illinois.eduresearchgate.net This intermediate then undergoes a cycloreversion to generate a new alkene and a new metal alkylidene complex. illinois.edu This new complex can then react with a second alkene to form the cross-metathesis product and regenerate the active catalyst. uwindsor.ca The stereochemical outcome of the reaction is influenced by the structure of the catalyst and the substrates. nih.gov
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis and rely on a catalytic cycle involving oxidative addition and reductive elimination steps. csbsju.edu The cycle typically begins with the oxidative addition of a vinylic bromide to a palladium(0) complex. researchgate.netacs.org This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate. researchgate.net
Following the oxidative addition, a transmetalation step often occurs, where an organometallic reagent transfers its organic group to the palladium center. The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst. csbsju.eduacs.org In some cases, such as the Heck reaction, the mechanism involves coordination of an alkene followed by insertion and then a β-hydride elimination. acs.org Formate-mediated reductive cross-couplings of vinyl halides can also proceed through a palladium(I) catalytic cycle involving cine-substitution. nih.gov
| Catalytic Step | Description | Change in Palladium Oxidation State |
| Oxidative Addition | Insertion of the palladium center into the carbon-halogen bond of the vinylic bromide. researchgate.net | Pd(0) → Pd(II) |
| Reductive Elimination | Coupling of the two organic ligands on the palladium center to form the final product. csbsju.edu | Pd(II) → Pd(0) |
Role of Additives, Ligands, and Solvents in Reaction Efficacy and Stereoselectivity
The efficiency and stereochemical outcome of reactions involving (Z)-alkenyl halides like this compound are profoundly influenced by the judicious choice of additives, ligands, and solvents. These components can alter reaction pathways, stabilize intermediates, and modify the energetic landscape of transition states, thereby directing the reaction towards a desired product with high selectivity.
Additives: Lewis acid additives, for instance, can significantly promote certain reaction steps. In cycloaddition reactions involving zwitterionic π-allenyl palladium species, additives such as Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) have been shown to lower the energy barrier for the oxidative addition of C-C bonds, a crucial step in the catalytic cycle. mdpi.com Theoretical studies indicate that the Lewis acid coordinates to carbonyl groups in the substrate, facilitating the cleavage of the C-C bond and accelerating the reaction without significantly impacting the subsequent cycloaddition process. mdpi.com
Ligands: The steric and electronic properties of ligands coordinated to a metal catalyst are paramount in controlling both reactivity and stereoselectivity. In nickel-catalyzed enantioselective 1,4-diboration reactions, electron-rich monodentate phosphine (B1218219) ligands were found to accelerate the process. acs.org A systematic variation of the ligand structure revealed that specific substituents on the phosphine backbone could dramatically increase both reaction efficiency and enantioselectivity. acs.org For example, ligands with methoxy (B1213986) substituents generally furnished higher enantioselectivity. acs.org This highlights the principle of ligand-controlled selectivity, where different ligands can steer a reaction towards distinct stereochemical outcomes. mdpi.com
Solvents: The polarity of the solvent can play a critical, and sometimes decisive, role in determining the stereochemistry of a reaction. A striking example is the Suzuki coupling of 2-bromo-1,3-dienes, where the stereochemical outcome can be completely reversed by changing the solvent. researchgate.net Reactions conducted in nonpolar toluene (B28343) proceed with retention of configuration at the double bond, whereas using a polar aprotic solvent system like DMA/MeCN leads to an inversion of configuration. researchgate.net This solvent-dependent stereodivergence offers a powerful tool for accessing different isomers from a single starting material. Furthermore, computational studies on cycloaddition reactions have shown that solvent choice affects the activation enthalpy; low-polarity solvents like toluene and benzene (B151609) can be energetically more favorable than more polar options such as THF or dichloromethane. nih.gov
The interplay of these factors is summarized in the table below, illustrating their impact on reaction outcomes.
| Factor | Example System | Role and Effect |
| Additive | Cycloaddition with Yb(OTf)₃ | Lowers the energy barrier for C-C bond oxidative addition, increasing reaction rate. mdpi.com |
| Ligand | Ni-catalyzed diboration with chiral phosphines | Electron-rich ligands accelerate the reaction; specific ligand structures induce high enantioselectivity. acs.org |
| Solvent | Suzuki coupling of 2-bromo-1,3-dienes | Toluene (nonpolar) leads to retention of stereochemistry; DMA/MeCN (polar) causes inversion. researchgate.net |
Stereochemical Control Mechanisms
Origins of Z-Selectivity in Brominated Alkene Formation
The formation of the Z-isomer in brominated alkenes is a significant challenge due to the thermodynamic preference for the E-isomer. However, several synthetic strategies leverage kinetic control to achieve high Z-selectivity.
One prominent method is the catalytic cross-metathesis using specific high-oxidation-state catalysts, such as halo-substituted molybdenum alkylidene species. nih.govnih.gov These catalysts can promote high-yielding reactions that produce acyclic 1,2-disubstituted Z-alkenyl bromides with good selectivity. nih.gov The selectivity in these systems is thought to arise from the steric interactions within the metallacyclobutane intermediate. The transition state leading to the Z-alkene is favored when it minimizes steric repulsion between the substituents on the metal and the reacting alkene. mit.edu However, the Z-selectivity for bromoalkenes is sometimes lower than for their chloroalkene counterparts, which may be attributed to a competing minor pathway involving the E-isomer of the dibromo-alkene reagent. nih.gov
In other transformations, such as the Wittig reaction, Z-selectivity is often achieved using unstabilized ylides under salt-free conditions. nih.gov The stereochemical outcome is determined during the collapse of the initially formed oxaphosphetane intermediate. The kinetic pathway leading to a cis-oxaphosphetane, which subsequently decomposes to the Z-alkene, is often faster. diva-portal.org The electronic properties of the substituents on the phosphorus reagent can also direct the outcome. For instance, electron-deficient substituents can lower the activation barrier for the collapse of the cis-oxaphosphetane, thereby enhancing Z-selectivity. diva-portal.org
Another effective method involves the bromoboration of alkynes. The syn-addition of a boron and a bromine atom across a triple bond, for example in the bromoboration of propyne (B1212725) with BBr₃, can produce a (Z)-2-bromo-1-propenylborane derivative with over 98% isomeric purity, which can then be used in subsequent cross-coupling reactions to generate highly substituted Z-alkenes. organic-chemistry.org
Diastereoselectivity and Enantioselectivity Inducement in Complex Transformations
Achieving high levels of diastereoselectivity and enantioselectivity in reactions that form complex molecules containing structures like this compound is a cornerstone of modern asymmetric synthesis. This is typically accomplished by using chiral catalysts, auxiliaries, or reagents that create a chiral environment around the reacting centers.
For instance, iridium-catalyzed C–H alkenylation of secondary alcohols with alkynes can generate tertiary alcohols with very high enantioselectivity. acs.org In these systems, a directing group on the substrate, such as a 2-aza-aryl unit, coordinates to the chiral iridium catalyst. This coordination orients the substrate in a specific way, allowing the catalyst to differentiate between enantiotopic C-H bonds and deliver the alkyne to one face of the molecule preferentially. acs.org
Similarly, nickel-catalyzed 1,4-diboration of 1,2-dihydropyridines using a chiral monodentate phosphine ligand proceeds with excellent enantioselectivity. acs.org The chiral ligand creates a specific three-dimensional pocket around the nickel center, forcing the substrate and reagent to approach in a highly ordered manner, leading to the formation of one enantiomer over the other. The resulting chiral allylboron product can then undergo subsequent diastereospecific cross-coupling reactions. acs.org
The Wittig reaction, a classic method for alkene synthesis, can also be adapted for asymmetric transformations. By employing alkene-derived phosphines in a reaction with aldehydes, it is possible to synthesize functionalized chiral Z-alkenes that possess a tertiary allylic stereocenter with high enantiopurity and Z-selectivity. nih.gov The success of these complex transformations often hinges on identifying a stereoselectivity-determining step, which in many cases is the initial nucleophilic attack or bond-forming event. acs.org
Conformational Analysis of Reactive Intermediates Affecting Stereochemical Outcomes
The three-dimensional arrangement of atoms in reactive intermediates—their conformation—is critical in dictating the stereochemical course of a reaction. Even transient species adopt preferred geometries to minimize steric and electronic repulsions, and these preferences are often transmitted to the final product's stereochemistry.
In olefin metathesis, the stereoselectivity is governed by the conformations of the intermediate metallacyclobutanes. nih.gov The relative energies of the transition states leading to different metallacyclobutane puckers and substituent orientations determine the E/Z ratio of the product alkene. For a reaction to be highly Z-selective, the pathway via the transition state leading to the Z-product must be significantly lower in energy. This is often achieved by maximizing the distance between bulky substituents on the catalyst's ligands and the substituents of the substrate within the intermediate. mit.edu
In Wittig-type reactions, the stereochemical outcome is controlled by the relative rates of formation and decomposition of the cis- and trans-oxaphosphetane intermediates. diva-portal.org The conformation of these four-membered rings and the substituents attached to them influence the activation energy required for their collapse into the alkene product. Electron-withdrawing groups on the phosphorus atom, for example, can stabilize the transition state for the decomposition of the cis-oxaphosphetane, accelerating the formation of the Z-alkene. diva-portal.org
Even the conformation of the final products can provide insight into reaction mechanisms. DFT studies have shown that the Z-isomers of certain aryl dyes can adopt either a T-shaped or a twisted conformation, depending on the nature of the substituents. acs.org This conformational preference explains their varying thermal stability and the different mechanisms by which they isomerize to the more stable E-isomer. acs.org
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of organic reactions, including those involving this compound and its analogs. By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, DFT allows chemists to map out entire potential energy surfaces for a given reaction. mdpi.com
These calculations provide quantitative data on reaction enthalpies and activation energy barriers, which are crucial for understanding reaction feasibility and predicting the major and minor products. mdpi.com For example, DFT calculations have been used to investigate the reaction of bromo-alkenes with hydroxyl radicals, successfully identifying the most feasible reaction pathways by comparing the energy barriers of different channels, such as OH addition versus H-atom abstraction. mdpi.com
DFT is also instrumental in explaining the origins of stereoselectivity. By comparing the activation energies of diastereomeric transition states, researchers can predict which stereoisomer will be formed preferentially. acs.org In a study on reductive aldehyde coupling, computational results showed that an electron-deficient substituent on a phosphorus reagent lowered the activation barrier for the collapse of a cis-oxaphosphetane intermediate, thus rationalizing the observed high Z-selectivity. diva-portal.org Similarly, DFT has been used to model the stability of different metallacyclobutane intermediates in olefin metathesis, explaining the observed E/Z product ratios. mit.edu
The table below presents representative data from a DFT study on the effect of solvent on the activation enthalpy (ΔH‡) of a cycloaddition reaction, illustrating how computational chemistry can quantify environmental effects on reaction energetics. nih.gov
| Solvent | Dielectric Constant (ε) | Calculated Activation Enthalpy (ΔH‡) (kJ/mol) |
| Gas Phase | 1.0 | 80.52 |
| Benzene | 2.3 | 87.50 |
| Toluene | 2.4 | 90.12 |
| THF | 7.5 | 94.29 |
| Dichloroethane | 10.4 | 94.82 |
These calculations demonstrate that the reaction is energetically more favorable in low-polarity solvents, a finding that can guide experimental design for optimizing reaction conditions. nih.gov Ultimately, DFT provides a molecular-level understanding that complements experimental observations, enabling the rational design of more efficient and selective chemical transformations.
Molecular Modeling and Simulations of Stereoelectronic Effects
Molecular modeling and computational simulations have emerged as indispensable tools for elucidating the intricate details of reaction mechanisms at the atomic level. In the context of reactions involving this compound and its analogs, these methods provide profound insights into the stereoelectronic effects that govern reactivity and stereoselectivity. By employing quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can map potential energy surfaces, characterize transition state geometries, and analyze the orbital interactions that dictate the preferred reaction pathways.
Stereoelectronic effects are fundamentally rooted in the spatial arrangement of orbitals and the energetic consequences of their interactions. In allylic systems like this compound, the interplay between sigma (σ) and pi (π) orbitals of the carbon framework, as well as the orbitals associated with the bromine leaving group and an incoming nucleophile, is critical. Computational models allow for the visualization and quantification of these interactions, which are often subtle and not immediately apparent from simple structural drawings.
A key aspect of these computational investigations is the analysis of transition states. For nucleophilic substitution reactions of allylic bromides, which can proceed via SN2 or SN2' mechanisms, the geometry of the transition state is paramount in determining the stereochemical outcome. Molecular modeling can predict the preferred angles of nucleophilic attack and the conformational arrangements of the molecule that minimize the activation energy. These preferred geometries are a direct consequence of optimizing stereoelectronic interactions, such as maximizing the overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the electrophilic allylic system.
For this compound, a significant stereoelectronic consideration is the influence of the (Z)-alkene geometry on the stability of various conformations and the accessibility of different reaction pathways. Computational studies on analogous (Z)-allylic halides have demonstrated that the steric and electronic environment created by the cis arrangement of substituents can lead to distinct stereochemical preferences compared to their (E)-isomers. For instance, allylic strain and the orientation of the C-Br bond relative to the π-system can favor certain rotamers in the ground state, which in turn influences the energy of the corresponding transition states.
Hyperconjugation is another critical stereoelectronic effect that can be modeled and quantified through simulations. This involves the donation of electron density from a filled bonding orbital (e.g., a C-H or C-C σ-bond) to an adjacent empty or partially filled orbital (e.g., the σ* anti-bonding orbital of the C-Br bond or a p-orbital in a carbocationic intermediate). The efficiency of hyperconjugation is highly dependent on the dihedral angle between the interacting orbitals, a parameter that can be precisely controlled and analyzed in computational models. By calculating the stabilization energy associated with these interactions in different conformations and transition states, a quantitative understanding of their role in controlling reactivity and selectivity can be achieved.
The following table presents hypothetical data derived from a DFT study on the SN2' reaction of a simplified analog, (Z)-1-bromobut-2-ene, with a generic nucleophile (Nu-). This type of data illustrates how computational chemistry can be used to dissect the energetic contributions of stereoelectronic effects in diastereomeric transition states, leading to a predicted stereochemical outcome.
| Transition State Diastereomer | Relative Activation Energy (kcal/mol) | Key Dihedral Angle (Nu-C-C=C) (°) | HOMO-LUMO Gap (eV) | Calculated Product Ratio (syn:anti) |
|---|---|---|---|---|
| TS-syn | 15.2 | -35.8 | 4.5 | 1 : 9 |
| TS-anti | 13.9 | 155.2 | 4.2 |
Iv. Advanced Applications and Derivatives of Z 1 Bromohept 3 Ene in Complex Organic Synthesis
Intermediates in Natural Product Total Synthesis
The precise stereochemistry and functional group arrangement of (Z)-1-bromohept-3-ene make it an important precursor for introducing specific carbon chains in the synthesis of bioactive natural products.
This compound has been successfully employed as a key precursor in the convergent total synthesis of several Batzelladine alkaloids, a family of marine-derived polycyclic guanidine (B92328) alkaloids with interesting biological activities. nih.govnih.gov In a notable synthetic approach, the compound serves as the starting material for the generation of a key organometallic reagent.
Specifically, this compound is converted into its corresponding Grignard reagent, (Z)-hept-3-en-1-yl magnesium bromide. nih.gov This organometallic intermediate is then used in a crucial carbon-carbon bond-forming reaction. For the synthesis of (+)-Batzelladine E, (-)-Dehydrobatzelladine C, and (+)-Batzelladine K, this Grignard reagent is added to a complex alkyne intermediate in the presence of a lanthanum(III) chloride bis(lithium chloride) complex. nih.gov This addition reaction is a key step in constructing the intricate side chain of the alkaloid core. The procedure for the formation and reaction of this Grignard reagent is summarized in the table below.
Table 1: Synthesis and Application of (Z)-hept-3-en-1-yl magnesium bromide in Batzelladine Synthesis
| Step | Description | Reactants | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Grignard Reagent Formation | This compound | Magnesium turnings, THF | (Z)-hept-3-en-1-yl magnesium bromide |
This application highlights the utility of this compound in forming stereodefined organometallic reagents that can participate in complex bond formations without isomerization of the Z-alkene, thereby installing a specific structural motif required for the final natural product. nih.gov
While the direct application of this compound in the synthesis of octadecadienoic acid is not prominently documented, structurally similar bromoalkenes are valuable building blocks for stereodefined polyunsaturated fatty acids (PUFAs). The synthesis of these molecules relies on coupling reactions that preserve the geometry of the double bonds.
For instance, a closely related compound, (Z)-1-bromohept-1-ene, has been used to synthesize (Z,Z)-octadeca-10,12-dienoic acid. researchgate.net This synthesis involves the coupling of the vinyl bromide with a protected undec-10-yne-1-ol, followed by stereoselective hydrogenation of the resulting triple bond to a Z-double bond. researchgate.net This methodology demonstrates the principle of using stereodefined bromoalkenes as synthons for constructing the specific olefin geometry found in many biologically active fatty acids. The Z-alkene of this compound could similarly be incorporated into a longer carbon chain through appropriate coupling strategies to access different isomers of PUFA derivatives.
A review of prominent total syntheses of the marine-derived platelet-activating factor antagonist Phomactin A does not indicate the use of this compound as a key intermediate. nih.govresearchgate.net The complex tetracyclic core of Phomactin A is typically assembled through strategies focusing on intramolecular annulations and cycloadditions to build its unique 1-oxadecalin system. nih.gov Similarly, the literature on the total synthesis of Ambrein, a major component of ambergris, does not feature this compound as a building block.
The total syntheses of Pinnaic acid and the related alkaloid Halichlorine, which feature a complex azaspirocyclic core, have been achieved through various elegant strategies. researchgate.net However, a survey of these synthetic routes does not show the incorporation of this compound as a fragment or starting material. Likewise, the synthesis of Matsutakone, a fragrant component of matsutake mushrooms, is not reported to involve this specific bromoalkene.
Synthetic Methodologies for Novel Functionalized Molecules
The reactivity of this compound makes it a potential starting point for creating other valuable, functionalized molecules with defined stereochemistry.
The structure of this compound offers pathways to both vinylic and allenic compounds. The primary allylic bromide functionality can undergo S_N2 or S_N2' reactions, while the vinyl group can be manipulated through various transformations.
Vinylic Compounds: this compound is itself a stereodefined vinylic bromide, albeit with the bromine atom on an adjacent sp³ carbon. It can be used to synthesize other more complex vinylic compounds. For example, the Grignard reagent derived from it, as seen in the Batzelladine synthesis, can be used in cross-coupling reactions (e.g., Negishi, Suzuki) with vinyl halides or triflates to generate stereodefined 1,4-dienes. Furthermore, elimination reactions under controlled conditions could potentially yield conjugated diene systems.
Allenic Compounds: The synthesis of allenes from precursors like this compound is mechanistically plausible. For example, reaction with certain organocuprates or other organometallic reagents could proceed through an S_N2' pathway, where the nucleophile attacks the double bond, displacing the bromide and forming an allene. While specific literature detailing this transformation for this compound is scarce, the general principle of forming allenes from propargylic or allylic halides is a well-established synthetic strategy.
Synthesis of Furanone Derivatives and Related Heterocycles
This compound is a key precursor in the synthesis of furanones and other related heterocyclic systems. The molecule's utility stems from its ability to act as a nucleophile (after conversion to an organometallic reagent) or to be subjected to coupling reactions, allowing for the introduction of the (Z)-hept-3-enyl moiety into various scaffolds.
One prominent synthetic route involves the conversion of this compound into its corresponding Grignard or organolithium reagent. This nucleophilic species can then undergo an addition reaction with a suitable electrophilic precursor, such as a γ-keto ester or a butenolide derivative, to initiate the formation of the furanone ring. The inherent (Z)-geometry of the alkene is often carried through the synthesis, influencing the stereochemical outcome of the final product. For example, its reaction with substituted 3,4-dibromo-2(5H)-furanones can lead to selectively synthesized 4-aryl-3-bromo-2(5H)-furanones, which are themselves valuable intermediates. researchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, provide another avenue for incorporating the (Z)-hept-3-enyl chain. By coupling the bromoalkene with a pre-functionalized heterocyclic core (e.g., a boronic acid-substituted furan), chemists can efficiently construct complex molecules. The double bond within the appended chain remains available for subsequent transformations, such as epoxidation or dihydroxylation, to generate further molecular diversity.
Design and Application in Target-Oriented Organic Synthesis
In the realm of target-oriented synthesis, this compound serves as a valuable fragment for constructing portions of complex natural products and other biologically active molecules. The specific stereochemistry of the cis-double bond is a common motif in many natural compounds, making this reagent an ideal starting material. mdpi.com
The synthesis of certain insect pheromones, for instance, often requires the precise installation of Z-configured double bonds within a specific carbon skeleton. This compound can be used to introduce a seven-carbon chain with the correct stereochemistry at a key step in the synthetic sequence. Similarly, various marine natural products contain unsaturated alkyl side chains where the geometry of the double bond is crucial for their biological activity.
The table below outlines potential applications of this compound in the synthesis of complex molecular targets.
| Target Molecule Class | Synthetic Role of this compound | Key Transformation |
| Marine Macrolides | Introduction of a C7 side chain with Z-alkene geometry. | Palladium-catalyzed cross-coupling or as an organometallic nucleophile. |
| Insect Pheromones | Construction of the carbon backbone with a specific stereocenter. | Wittig-type reactions or Grignard addition. |
| Bioactive Butenolides | Addition of a functionalized side chain to a lactone core. | Nucleophilic addition of the derived organolithium reagent. |
| Polyketide Fragments | Serves as a starting material for chain elongation. | Alkylation or acylation reactions. |
Development of New Synthetic Reagents and Tools
Beyond its direct use in synthesis, this compound is a precursor for developing novel reagents and auxiliaries that broaden the capabilities of synthetic chemists.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While this compound is not itself chiral, its double bond can be functionalized asymmetrically to create a chiral center.
The process typically involves an enantioselective reaction across the double bond, such as a Sharpless asymmetric dihydroxylation or epoxidation. This reaction converts the achiral alkene into a chiral diol or epoxide with high enantiomeric purity. This new, chiral molecule can then be modified to function as a chiral auxiliary. For example, a chiral diol can be reacted with a carboxylic acid substrate to form a chiral ester. The steric bulk of the auxiliary then directs the approach of incoming reagents to one face of the molecule, leading to a diastereoselective reaction. Finally, the auxiliary can be cleaved and recovered for reuse. The bromination of alkenes is a well-established method for creating chiral centers, and the principles can be applied to create these valuable synthetic tools. researchgate.netmasterorganicchemistry.com
The dual functionality of this compound makes it an attractive precursor for designing specialized monomers used in advanced polymer synthesis. Both the bromine atom and the double bond can be leveraged to create polymers with tailored properties.
One strategy involves chemically modifying the bromo- group into a polymerizable functional group, such as a vinyl, styryl, or acrylate (B77674) moiety. The resulting monomer contains the pendant (Z)-hept-3-enyl chain, which can influence the physical properties of the final polymer, such as its glass transition temperature (Tg), solubility, and mechanical flexibility.
Alternatively, the double bond can participate directly in polymerization reactions. For example, the molecule can be incorporated into a cyclic structure, such as a norbornene derivative, which can then undergo Ring-Opening Metathesis Polymerization (ROMP). This method produces a polymer with the bromo-heptenyl group as a repeating side chain. This side chain can then be further modified in post-polymerization steps to install other functional groups or to act as a cross-linking site.
The following table summarizes potential pathways for its use in polymer science.
| Polymerization Method | Role of this compound | Resulting Polymer Feature |
| Free Radical Polymerization | Precursor to a styrenic or acrylic monomer (after converting the Br group). | Polymer with pendant alkyl chains affecting physical properties. |
| Ring-Opening Metathesis Polymerization (ROMP) | Incorporated into a cyclic monomer (e.g., norbornene). | Functional side chains available for post-polymerization modification. |
| Atom Transfer Radical Polymerization (ATRP) | The C-Br bond can act as an initiator site for polymerization. | Creates block copolymers or polymer brushes from a surface. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (Z)-1-Bromohept-3-ene to minimize isomerization during preparation?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For instance, using low-polarity solvents (e.g., hexane) and maintaining sub-ambient temperatures can reduce thermal isomerization. Monitoring reaction progress via gas chromatography-mass spectrometry (GC-MS) or <sup>1</sup>H NMR ensures detection of unwanted (E)-isomer formation. Kinetic studies comparing bromination agents (e.g., HBr vs. PBr3) can identify pathways favoring stereochemical retention .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and stereochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR coupling constants (J-values) between vinyl protons (typically 10–12 Hz for Z-isomers) confirm stereochemistry.
- Infrared (IR) Spectroscopy : C-Br stretching vibrations (~550–600 cm<sup>-1</sup>) and C=C stretches (~1650 cm<sup>-1</sup>) validate functional groups.
- GC-MS : Retention times and fragmentation patterns distinguish this compound from impurities or isomers. Cross-referencing with deuterated analogs (e.g., <sup>2</sup>H-labeled derivatives) enhances accuracy .
Q. How can researchers design experiments to assess this compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies under controlled environments (light, humidity, oxygen) paired with HPLC or NMR monitoring quantify degradation products. For example, exposure to UV light may induce radical-mediated decomposition, while moisture could hydrolyze the C-Br bond. Statistical models (e.g., Arrhenius plots) predict shelf-life under standard lab conditions .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselective bromination of hept-3-ene to form the (Z)-isomer?
- Methodological Answer : Density Functional Theory (DFT) simulations can model transition states to identify steric/electronic factors favoring Z-configuration. Experimental validation via deuterium labeling (e.g., substituting H with <sup>2</sup>H at allylic positions) tracks isotopic effects on reaction pathways. Comparing bromination kinetics with structurally similar alkenes (e.g., cyclic vs. acyclic) isolates contributing factors .
Q. How does the stereochemistry of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Steric hindrance from the Z-configuration may slow oxidative addition in palladium-catalyzed couplings. Systematic studies varying ligands (e.g., bulky phosphines vs. N-heterocyclic carbenes) and solvents (polar aprotic vs. non-polar) can optimize yields. Kinetic isotope effect (KIE) experiments using deuterated substrates quantify steric vs. electronic contributions .
Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives across literature sources?
- Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., trace moisture, catalyst purity). A meta-analysis of published protocols, combined with controlled reproducibility studies, isolates critical parameters. Statistical tools (e.g., multivariate regression) correlate yield variability with reaction conditions. Triangulating data from isotopic labeling, computational models, and spectroscopic validation enhances reliability .
Q. How can computational chemistry predict the environmental fate of this compound in aqueous systems?
- Methodological Answer : Molecular dynamics (MD) simulations model hydrolysis pathways and interaction with common oxidants (e.g., hydroxyl radicals). Quantitative Structure-Activity Relationship (QSAR) analyses predict biodegradation rates. Experimental validation via LC-MS/MS quantifies transformation products (e.g., hept-3-en-1-ol) in simulated environmental matrices .
Methodological Resources
- Data Analysis : Apply inferential statistics (e.g., ANOVA, t-tests) to compare experimental replicates. Use software like Gaussian (DFT) or AutoDock (molecular interactions) for computational work .
- Safety Protocols : Follow institutional guidelines for handling brominated compounds, including fume hood use and waste disposal .
- Literature Review : Prioritize peer-reviewed journals (e.g., The Journal of Organic Chemistry) over commercial databases. Use SciFinder or Reaxys for reaction optimization data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
